molecular formula C19H24N2O4 B2639575 4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034389-84-7

4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2639575
CAS No.: 2034389-84-7
M. Wt: 344.411
InChI Key: KIHYWQSDGHCERD-UHFFFAOYSA-N
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Description

4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione is a synthetically designed small molecule featuring a hybrid pharmacophore structure that combines a piperidine ring, a morpholine-3,5-dione moiety, and a 2-phenylbutanoyl group. This specific architecture makes it a compound of significant interest in early-stage drug discovery and pharmacological probe development. The piperidine and morpholine heterocycles are privileged structures in medicinal chemistry, frequently found in compounds that target the central nervous system . The integration of the 2-phenylbutanoyl fragment is particularly noteworthy, as it resembles the structural features of loperamide and other ligands that target the μ-opioid receptor (MOR) . This suggests potential research applications for this compound in exploring novel pathways for pain management or neurological disorders. Furthermore, the morpholine-3,5-dione subunit presents a distinct scaffold that may be investigated for its potential to modulate various biological targets, including inflammasomes, given that similar morpholine and piperidine-containing structures have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases . Researchers can utilize this compound as a key intermediate or a novel chemical entity to explore new chemical space for developing bitopic or bivalent ligands that simultaneously engage multiple biological targets, a strategy that is gaining traction for creating safer and more effective therapeutic agents . Its primary research value lies in its utility as a tool for structure-activity relationship (SAR) studies, high-throughput screening, and as a precursor in the synthesis of more complex molecules for probing complex biological systems.

Properties

IUPAC Name

4-[1-(2-phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-16(14-6-4-3-5-7-14)19(24)20-10-8-15(9-11-20)21-17(22)12-25-13-18(21)23/h3-7,15-16H,2,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYWQSDGHCERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via an acylation reaction, often using phenylbutanoyl chloride in the presence of a base.

    Formation of the Morpholine Ring: The morpholine ring is formed through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin.

    Final Assembly: The final step involves coupling the piperidine and morpholine rings through a condensation reaction, often facilitated by a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing signal transduction pathways.

    DNA/RNA Interaction: Intercalating into nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione can be contextualized by comparing it to closely related analogs, such as 4-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}morpholine-3,5-dione (CAS: 2035007-83-9, referred to here as Compound A) .

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A
Molecular Formula C₁₉H₂₄N₃O₅ C₁₆H₁₈N₂O₅
Molecular Weight (g/mol) 386.42 318.32
Substituent 2-Phenylbutanoyl (2E)-3-(furan-2-yl)prop-2-enoyl
Aromatic Group Phenyl (C₆H₅) Furan (C₄H₃O)
Key Functional Groups Amide, ketone, morpholine-dione α,β-unsaturated ketone, morpholine-dione
Predicted logP (Lipophilicity) ~2.8 (estimated) ~1.9 (estimated)

Key Differences and Implications

Substituent Effects: The phenyl group in the target compound enhances lipophilicity compared to Compound A’s furan group, which contains an oxygen atom. This difference may influence solubility and bioavailability; the phenyl analog is likely less water-soluble but more membrane-permeable.

Biological Interactions :

  • The phenyl group’s electron-withdrawing nature could stabilize charge-transfer interactions in enzyme binding pockets, whereas the furan’s conjugated system in Compound A might engage in π-π stacking or hydrogen bonding.

Synthetic Complexity: The longer butanoyl chain in the target compound may introduce steric hindrance during synthesis compared to Compound A’s propenoyl group.

Research Findings

  • Lipophilic groups (e.g., phenyl) improve blood-brain barrier penetration in neuroactive compounds.
  • Heterocycles like furan (as in Compound A) often reduce toxicity but may decrease metabolic stability due to oxidative susceptibility .

Biological Activity

4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a piperidine moiety and a phenylbutanoyl group. The molecular formula is C18H26N2O3C_{18}H_{26}N_2O_3, and its structure can be represented as follows:

Chemical Structure 4 1 2 Phenylbutanoyl piperidin 4 yl morpholine 3 5 dione\text{Chemical Structure }\text{4 1 2 Phenylbutanoyl piperidin 4 yl morpholine 3 5 dione}

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections respectively .
  • Antibacterial Activity : The compound demonstrates moderate to strong antibacterial effects against several strains of bacteria, including Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialSalmonella typhiModerate to strong inhibition
AntibacterialBacillus subtilisModerate to strong inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 = 2.14 µM
Enzyme InhibitionUreaseIC50 = 1.13 µM
AnticancerVarious cancer cell linesInhibition of proliferation

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activity. The derivatives exhibited varying degrees of AChE inhibition, with some showing IC50 values significantly lower than standard inhibitors .
  • Pharmacological Screening : Another study conducted pharmacological screening on synthesized morpholine derivatives, revealing strong antibacterial activity against specific strains and significant enzyme inhibition capabilities .

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